tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
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Overview
Description
The compound is a derivative of azetidine, which is a type of organic compound with a four-membered ring . It contains a tert-butyl group, which is a branched alkyl group, and a carboxylate group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl esters are often synthesized from the corresponding carboxylic acids and tert-butanol . The reaction typically involves the use of a strong acid catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Tert-butyl compounds are generally nonpolar and hydrophobic, and carboxylates are polar and can participate in hydrogen bonding .Scientific Research Applications
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine-2-carboxylic acid (Aze) analogs, including tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Synthesis of Piperidine Derivatives Fused to a Tetrahydrofuran Ring : This compound has been used in the synthesis of piperidine derivatives, which are important in various chemical transformations (Moskalenko & Boev, 2014).
Synthesis of Cedranoid Sesquiterpenes : It plays a role in the synthesis of sesquiterpenes, compounds that have applications in the development of new materials and pharmaceuticals (Yates et al., 1988).
Synthesis of Functionalized Amino Acid Derivatives : The compound has been used in the synthesis of functionalized amino acid derivatives, which are studied for their potential as anticancer agents (Kumar et al., 2009).
Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This research showcases its use in creating novel compounds that can access chemical space complementary to piperidine ring systems (Meyers et al., 2009).
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, is known to have unique reactivity patterns and is used in various chemical transformations . It’s also used as a probe for NMR studies of macromolecular complexes .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is utilized in various chemical transformations . It’s also used as a probe for NMR studies of macromolecular complexes .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known to be involved in various chemical transformations, which could potentially influence the pharmacokinetic properties of the compound .
Result of Action
The tert-butyl group is known to have unique reactivity patterns, which could potentially influence the molecular and cellular effects of the compound .
Action Environment
The tert-butyl group is known to be involved in various chemical transformations, which could potentially be influenced by environmental factors .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPDFRFBLSJBI-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CN1C(=O)OC(C)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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